molecular formula C7H12ClNO B2485011 4-Methylpiperidine-1-carbonyl Chloride CAS No. 18739-38-3

4-Methylpiperidine-1-carbonyl Chloride

Cat. No.: B2485011
CAS No.: 18739-38-3
M. Wt: 161.63
InChI Key: WRROPVUNDBWCQY-UHFFFAOYSA-N
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Description

4-Methylpiperidine-1-carbonyl Chloride is a useful research compound. Its molecular formula is C7H12ClNO and its molecular weight is 161.63. The purity is usually 95%.
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Scientific Research Applications

Conformational Studies

4-Methylpiperidine derivatives have been the subject of extensive conformational studies. For example, 4-hydroxy-1-methylpiperidine betaine derivatives have been analyzed using NMR spectroscopy to understand their conformations. The equatorial and axial positions of protons at specific carbon atoms were differentiated, and the NOE effect was employed to assign equatorial and axial protons at C-3,5 positions. This analysis helps in understanding the conformations and interactions of these compounds at a molecular level (Dega-Szafran, Dulewicz, & Szafran, 2006).

Synthesis and Characterization

The synthesis and characterization of new derivatives, such as 1-carbalkoxymethyl-4-hydroxy-1-methylpiperidinium chlorides derived from 4-hydroxy-1-methylpiperidine and alkyl chloroacetates, have been described. These compounds were characterized using various spectroscopic techniques and tested against several bacterial and fungal strains, highlighting their potential antimicrobial properties (Dega-Szafran & Dulewicz, 2006).

Novel Compounds Synthesis

New compounds like 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been synthesized and characterized. These compounds have been screened for in vitro antioxidant and antimicrobial activities, showing significant efficacy in biological assays. This research demonstrates the potential of 4-Methylpiperidine derivatives in developing new pharmaceutical compounds (Harini et al., 2014).

Environmental Applications

Studies have explored the use of 4-Methylpiperidine derivatives in environmental applications such as CO2 capture. For instance, the dissolution of CO2 in aqueous solutions of methylpiperidines has been investigated, and thermodynamic models have been developed to understand phase equilibrium and the enthalpy of the solution. This research is crucial for developing efficient and sustainable carbon capture processes (Coulier et al., 2018).

Properties

IUPAC Name

4-methylpiperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRROPVUNDBWCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9 g (90.75 mmol) of 4-methylpiperidine and 13.9 ml (100 mol) of triethylamine were dissolved in 100 ml of THC and, at −30° C., 54.9 ml (100 mmol) of phosgene in toluene (20 percent) were added, and the mixture was stirred for 2.5 h, during which it warmed to room temperature. The reaction mixture was concentrated, the residue was mixed with methylene chloride and filtered off, and the filtrate was concentrated. The crude product (12.7 g) was reacted without further purification.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
54.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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